

An In-Depth Technical Guide to (S)-2-Bromopentane: Synthesis, Stereochemistry, and Analysis

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Compound of Interest

Compound Name: (s)-2-Bromo-pentane

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Abstract

This technical guide provides a comprehensive overview of (S)-2-bromopentane, a chiral halogenated alkane of significant interest in stereoselective synthesis. This document details its chemical identity, molecular structure, and physicochemical properties. A key focus is the detailed experimental protocol for its stereospecific synthesis from the corresponding chiral alcohol, (R)-2-pentanol, via an S_N2 reaction mechanism. Furthermore, this guide outlines a robust analytical methodology for the determination of its enantiomeric purity using chiral gas chromatography. Spectroscopic data, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, are presented to aid in its characterization. This whitepaper is intended to be a valuable resource for researchers and professionals in organic chemistry and drug development, providing the necessary technical information for the synthesis and analysis of this important chiral building block.

Chemical Identity and Molecular Structure

(S)-2-Bromopentane is the (S)-enantiomer of 2-bromopentane. Its chemical and physical properties are summarized in the table below.

Identifier	Value
CAS Number	29882-58-4[1]
Molecular Formula	C ₅ H ₁₁ Br[2]
Molecular Weight	151.04 g/mol [2]
IUPAC Name	(2S)-2-bromopentane[2]
SMILES	CCC--INVALID-LINK--Br[2]
InChI	InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3/t5-/m0/s1[2]

Molecular Structure:

The structure of (S)-2-bromopentane features a chiral center at the second carbon atom, to which the bromine atom is attached. The "S" designation in its name refers to the stereochemical configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-bromopentane is provided below. It is important to note that while some data is specific to the (S)-enantiomer, much of the reported physical and spectroscopic data does not differentiate between the enantiomers, as these properties are identical for both, with the exception of optical activity.

Physicochemical Properties

Property	Value
Appearance	Colorless liquid
Boiling Point	117.3 °C[1]
Density	1.208 g/mL[1]
Flash Point	20.6 °C[1]

Spectroscopic Data

Spectroscopy	Key Features
^1H NMR	The proton NMR spectrum of 2-bromopentane is expected to show signals in the alkyl region. The proton attached to the carbon bearing the bromine atom (the methine proton) will be deshielded and appear further downfield, typically in the range of 3.5-4.5 ppm. The surrounding methyl and methylene protons will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling.
^{13}C NMR	In the carbon-13 NMR spectrum, the carbon atom bonded to the electronegative bromine atom will be significantly deshielded and appear downfield, typically in the range of 50-70 ppm. The other aliphatic carbons will appear at higher fields (lower ppm values).
FT-IR	The infrared spectrum of 2-bromopentane will be characterized by strong C-H stretching vibrations in the 2850-3000 cm^{-1} region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690 and 515 cm^{-1} .
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ^{79}Br and ^{81}Br . Common fragmentation patterns include the loss of the bromine atom and cleavage of the alkyl chain.

Stereospecific Synthesis of (S)-2-Bromopentane

The synthesis of enantiomerically pure (S)-2-bromopentane is most effectively achieved through a stereospecific S_N2 reaction, starting from the corresponding chiral alcohol with the opposite configuration, (R)-2-pentanol. The use of phosphorus tribromide (PBr_3) is a common and effective method for this transformation, as it proceeds with a clean inversion of stereochemistry.

Caption: Stereospecific synthesis of (S)-2-bromopentane via an S_N2 reaction.

Experimental Protocol: Synthesis of (S)-2-Bromopentane from (R)-2-Pentanol

Materials:

- (R)-2-Pentanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Ice bath
- Separatory funnel
- Round-bottom flask
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place (R)-2-pentanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

- Addition of PBr_3 : Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of (R)-2-pentanol. The addition should be controlled to maintain the reaction temperature below 10 °C. A white precipitate of phosphorous acid may form during the reaction.
- Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
- Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
- Extraction and Washing:
 - Separate the organic layer.
 - Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
- Purification: Remove the solvent by rotary evaporation. The crude (S)-2-bromopentane can be purified by fractional distillation to obtain the pure product.

Analysis of Enantiomeric Purity

The enantiomeric purity of the synthesized (S)-2-bromopentane is a critical parameter and can be accurately determined using chiral gas chromatography (GC).

Caption: Workflow for the analysis of enantiomeric purity using chiral GC.

Experimental Protocol: Chiral Gas Chromatography

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

- Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β -DEX™ or γ -DEX™) is recommended for the separation of halogenated alkane enantiomers.
- Carrier Gas: Helium or Hydrogen.
- Temperature Program:
 - Initial Temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.
 - Final Temperature: Hold at 150 °C for 5 minutes.
- Injector and Detector Temperature: 250 °C.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified (S)-2-bromopentane in a suitable solvent (e.g., hexane or diethyl ether).
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
- Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the (S) and (R) enantiomers using the following formula:

$$\text{ee (\%)} = [(\text{Area of major enantiomer} - \text{Area of minor enantiomer}) / (\text{Area of major enantiomer} + \text{Area of minor enantiomer})] \times 100$$

Conclusion

This technical guide has provided a detailed overview of the key properties, stereospecific synthesis, and analytical methods for (S)-2-bromopentane. The provided experimental protocols offer a practical foundation for researchers and professionals to produce and characterize this important chiral building block. The stereochemical control in its synthesis makes (S)-2-bromopentane a valuable intermediate in the development of new chiral molecules, particularly in the pharmaceutical industry. Careful execution of the outlined

procedures and analytical techniques is essential to ensure the desired stereochemical purity and successful application in subsequent synthetic endeavors.

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References

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